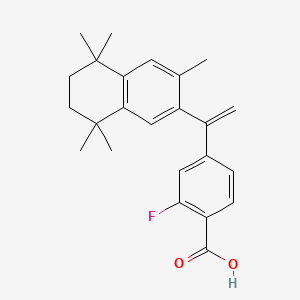

氟贝沙罗汀

描述

Fluorobexarotene is a Retinoid X Receptor (RXR) agonist . The chemical name is 2-Fluoro-4-[1-(5-,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid . It displays similar RAR agonist activity to bexarotene and exhibits an apparent RXR binding affinity 75% greater than bexarotene .

Molecular Structure Analysis

The molecular weight of Fluorobexarotene is 366.47 . The molecular formula is C24H27FO2 . The InChi Key is LWKAWHRSPCHMPJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Fluorobexarotene has a molecular weight of 366.47 and a molecular formula of C24H27FO2 .科学研究应用

眼科研究

氟贝沙罗汀对眼部健康的影响已经得到研究,特别是在近视的背景下。Li 等人。(2016) 对豚鼠进行了一项研究,探讨了作为 RXRα 激动剂的氟贝沙罗汀的球周注射对屈光发育和眼球生长的影响。研究发现,在正常和形态剥夺性近视豚鼠中,屈光发育和眼球生长没有显着影响,表明 RXRα 独自不能直接调节这些动物的正常屈光发育或形态剥夺性近视 (Li et al., 2016).

生物学研究中的荧光

荧光在生物学研究中的作用十分重要,而作为荧光团的氟贝沙罗汀为该领域做出了贡献。Ding 等人。(2013) 讨论了聚集诱导发射 (AIE) 荧光团在开发新型荧光生物探针中的用途。氟贝沙罗汀凭借其独特的物理光学特性,可以提高水性介质中生物过程可视化的灵敏度和准确性 (Ding et al., 2013).

环境影响研究

氟贝沙罗汀的环境影响已经得到研究,特别是在废水处理方面。Schultz 等人。(2006) 研究了氟化物化学品(如氟贝沙罗汀)在市政废水处理设施中的质量流量。他们的研究表明,传统的废水处理不能有效去除某些氟化物化合物,表明氟贝沙罗汀和类似物质在处理后可能仍然存在于环境中 (Schultz et al., 2006).

聚合物科学中的荧光光度法

荧光光度法是一种利用荧光进行测量和分析的技术,在合成聚合物的研究中得到应用。Morawetz (1979) 强调了荧光光度法在理解合成聚合物链分布和流动性中的作用,展示了其在材料科学中的实用性。作为一种荧光化合物,氟贝沙罗汀可能有助于此类研究 (Morawetz, 1979).

生物成像和生物传感

由于其荧光特性,氟贝沙罗汀可用于生物成像和生物传感。Fan 和 Zhang (2019) 讨论了镧系元素基纳米晶体在近红外 II 生物医学成像和生物传感中的作用,这与氟贝沙罗汀等荧光团相关。这些进步使得医学诊断和研究中具有高灵敏度和空间分辨率 (Fan & Zhang, 2019).

医学和生物物理应用

氟贝沙罗汀的荧光特性在各种医学和生物物理应用中至关重要。Lakowicz (2001) 探索了辐射衰变工程 (RDE) 的概念,其中涉及修改荧光团的发射。这种技术适用于氟贝沙罗汀等化合物,可以增强光稳定性,并在医学诊断和生物技术中提供新的机会 (Lakowicz, 2001).

作用机制

Target of Action

Fluorobexarotene, also known as LG-100268, is a selective compound that primarily targets the Retinoid X Receptor (RXR) . The RXR plays a crucial role in the regulation of gene expression, cellular growth, and differentiation .

Mode of Action

Fluorobexarotene acts as a potent agonist for the RXR . It binds to the RXR with a Ki value of 12 nM and an EC50 value of 43 nM for RXRα receptor . This binding affinity is approximately 75% greater than that of Bexarotene, another RXR agonist . The interaction of Fluorobexarotene with its target leads to changes in the conformation of the receptor, which can then bind to specific DNA sequences and regulate gene expression .

Biochemical Pathways

Given its role as an rxr agonist, it is likely to influence pathways regulated by rxr, including those involved in cell differentiation, apoptosis, and inflammation .

Pharmacokinetics

The compound’s small molecular weight (36647) and its lipophilic nature suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Fluorobexarotene’s action are largely dependent on the specific genes regulated by the RXR in different cell types . By acting as an RXR agonist, Fluorobexarotene can influence a wide range of cellular processes, potentially leading to changes in cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of Fluorobexarotene can be influenced by various environmental factors. These may include the presence of other drugs or compounds that can interact with RXR, the pH and temperature of the environment, and the specific cell type in which the drug is acting

属性

IUPAC Name |

2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKAWHRSPCHMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021433 | |

| Record name | Fluorobexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190848-23-7 | |

| Record name | Fluorobexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

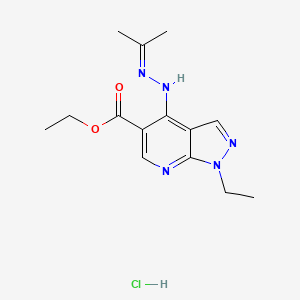

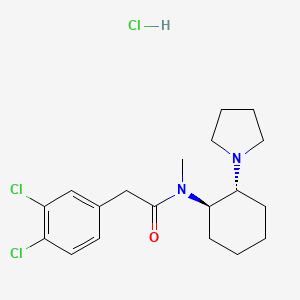

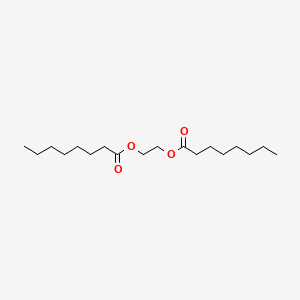

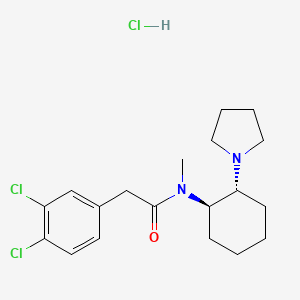

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。